molecular formula C22H22O4 B15376282 2-Ethoxy-3-[4-(5-phenylpent-2-en-4-ynoxy)phenyl]propanoic acid

2-Ethoxy-3-[4-(5-phenylpent-2-en-4-ynoxy)phenyl]propanoic acid

Cat. No.: B15376282
M. Wt: 350.4 g/mol
InChI Key: LTZUJPUCWXJTSU-UHFFFAOYSA-N
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Description

2-Ethoxy-3-[4-(5-phenylpent-2-en-4-ynoxy)phenyl]propanoic acid is a synthetic phenylpropanoic acid derivative characterized by a complex aryloxy side chain. Its structure includes:

  • Core: A propanoic acid backbone with an ethoxy group at the 2-position.
  • Substituent: A 4-(5-phenylpent-2-en-4-ynoxy)phenyl group at the 3-position, featuring conjugated double and triple bonds (enynyl moiety) and a terminal phenyl ring.

This compound is hypothesized to exhibit biological activity related to peroxisome proliferator-activated receptors (PPARs), given structural similarities to known PPAR agonists like tesaglitazar and ragaglitazar .

Properties

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

2-ethoxy-3-[4-(5-phenylpent-2-en-4-ynoxy)phenyl]propanoic acid

InChI

InChI=1S/C22H22O4/c1-2-25-21(22(23)24)17-19-12-14-20(15-13-19)26-16-8-4-7-11-18-9-5-3-6-10-18/h3-6,8-10,12-15,21H,2,16-17H2,1H3,(H,23,24)

InChI Key

LTZUJPUCWXJTSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCC=CC#CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Biological Activity

2-Ethoxy-3-[4-(5-phenylpent-2-en-4-ynoxy)phenyl]propanoic acid, also known by its CAS number 61654-83-9, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H22O4C_{22}H_{22}O_{4}. The compound features a complex structure that includes an ethoxy group and multiple aromatic rings, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₈O₄
Molecular Weight350.38 g/mol
CAS Number61654-83-9
SolubilitySoluble in organic solvents

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases. The presence of phenolic structures in the compound may enhance its ability to scavenge free radicals.

Anti-inflammatory Effects

Studies have shown that derivatives of propanoic acids can possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity. The mechanism could involve the induction of apoptosis in cancer cells, modulation of cell cycle progression, and inhibition of tumor growth.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : It may inhibit enzymes involved in inflammation and cancer progression.
  • Gene Expression Modulation : The compound could alter the expression of genes related to oxidative stress and cell survival.
  • Interaction with Cell Signaling Pathways : It might interfere with signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer cell proliferation.

Study 1: Antioxidant Evaluation

A study conducted on similar compounds indicated that they effectively reduced oxidative stress markers in vitro. The results demonstrated a significant decrease in malondialdehyde levels, suggesting potent antioxidant activity.

Study 2: Anti-inflammatory Assessment

In a controlled experiment involving animal models, the administration of this compound led to a marked reduction in swelling and pain indicators compared to the control group. This supports its potential use as an anti-inflammatory agent.

Study 3: Cancer Cell Line Testing

Research involving various cancer cell lines showed that treatment with the compound resulted in decreased viability and increased apoptosis rates. This suggests promising anticancer properties warranting further investigation.

Comparison with Similar Compounds

Key Observations:

Side Chain Complexity: The target compound’s enynyl-phenyloxy group (pent-2-en-4-ynoxy) is unique compared to tesaglitazar’s methylsulfonyloxy-phenylethoxy group or ragaglitazar’s phenoxazine-ethoxy moiety .

Stereochemistry :

  • Most analogues (e.g., tesaglitazar, ragaglitazar) are (S)-enantiomers, suggesting chirality is critical for PPAR binding .

Biological Activity :

  • PPAR agonists like tesaglitazar and ragaglitazar show dual α/γ agonism but face clinical limitations (e.g., toxicity). The target compound’s enynyl side chain may modulate receptor specificity or metabolic stability .

Physicochemical Properties

Property Target Compound Tesaglitazar Ragaglitazar
Molecular Formula C25H24O4* C22H25NO7S C25H25NO5
LogP (Predicted) ~5.2 (high lipophilicity due to enynyl group) 4.1 3.8
pKa ~4.5 (carboxylic acid) 4.3 4.2
Solubility Low (hydrophobic enynyl side chain) Moderate (polar sulfonyloxy) Low (phenoxazine hydrophobicity)

*Calculated based on IUPAC name.

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